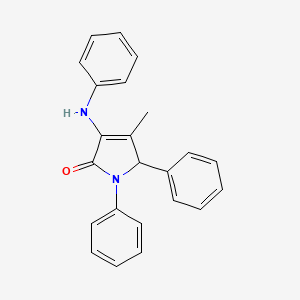
3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with the molecular formula C23H20N2O It is a member of the pyrrol-2-one family, characterized by a pyrrole ring fused with a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the reaction of aniline with 4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine.
Aplicaciones Científicas De Investigación
3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Anilino-4-methyl-1,5-diphenyl-5H-pyrrol-2-one
- 3-Anilino-4-methyl-1,5-diphenyl-1H-pyrrol-2-one
Uniqueness
3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5468-13-3 |
|---|---|
Fórmula molecular |
C23H20N2O |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-anilino-3-methyl-1,2-diphenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O/c1-17-21(24-19-13-7-3-8-14-19)23(26)25(20-15-9-4-10-16-20)22(17)18-11-5-2-6-12-18/h2-16,22,24H,1H3 |
Clave InChI |
UPPBQHNCWJLYHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



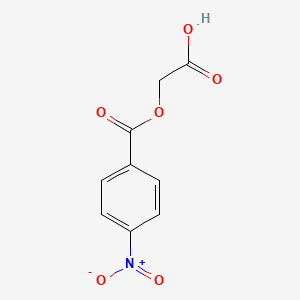

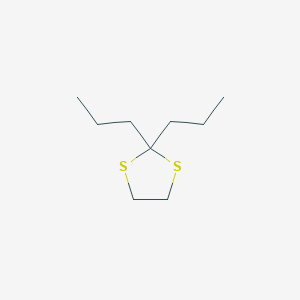
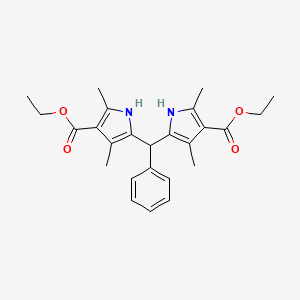
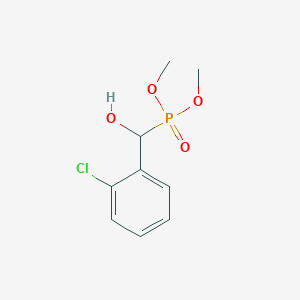

![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)
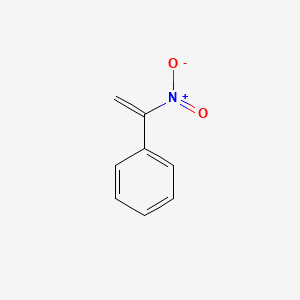



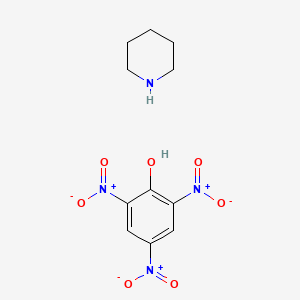
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
